
1-(4-tert-Butyl-phenethyl)piperazine 2HCl
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-tert-Butyl-phenethyl)piperazine 2HCl is a chemical compound that belongs to the piperazine family. Piperazines are known for their diverse biological activities and are often used as building blocks in the synthesis of various pharmaceuticals and organic compounds.
Métodos De Preparación
The synthesis of 1-(4-tert-Butyl-phenethyl)piperazine 2HCl typically involves the reaction of 4-tert-butylbenzyl chloride with piperazine in the presence of a suitable base. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The resulting compound is then purified and converted to its dihydrochloride salt form .
Synthetic Route:
Starting Materials: 4-tert-butylbenzyl chloride, piperazine.
Reaction Conditions: The reaction is conducted in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography.
Conversion to Dihydrochloride Salt: The purified compound is treated with hydrochloric acid to obtain this compound.
Análisis De Reacciones Químicas
1-(4-tert-Butyl-phenethyl)piperazine 2HCl undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products:
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, amines.
Substitution: Substituted piperazines.
Aplicaciones Científicas De Investigación
1-(4-tert-Butyl-phenethyl)piperazine 2HCl has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, such as antibacterial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including its use as an intermediate in the synthesis of drugs targeting central nervous system disorders.
Industry: Utilized in the development of new materials and chemical processes
Mecanismo De Acción
The mechanism of action of 1-(4-tert-Butyl-phenethyl)piperazine 2HCl involves its interaction with specific molecular targets and pathways. The compound is known to bind to various receptors and enzymes, modulating their activity and leading to the desired biological effects. For example, it may interact with neurotransmitter receptors in the central nervous system, influencing mood and behavior .
Molecular Targets and Pathways:
Receptors: Neurotransmitter receptors (e.g., serotonin, dopamine).
Enzymes: Various enzymes involved in metabolic pathways.
Pathways: Central nervous system pathways, including serotonergic and dopaminergic pathways.
Comparación Con Compuestos Similares
- tert-Butyl 4-(2-ethoxy-2-oxoethyl)-piperazine-1-carboxylate.
- tert-Butyl 4-(2-hydrazino-2-oxoethyl)-piperazine-1-carboxylate .
Propiedades
Fórmula molecular |
C16H28Cl2N2 |
|---|---|
Peso molecular |
319.3 g/mol |
Nombre IUPAC |
1-[2-(4-tert-butylphenyl)ethyl]piperazine;dihydrochloride |
InChI |
InChI=1S/C16H26N2.2ClH/c1-16(2,3)15-6-4-14(5-7-15)8-11-18-12-9-17-10-13-18;;/h4-7,17H,8-13H2,1-3H3;2*1H |
Clave InChI |
UJRVGFBQHDLDHS-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)C1=CC=C(C=C1)CCN2CCNCC2.Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


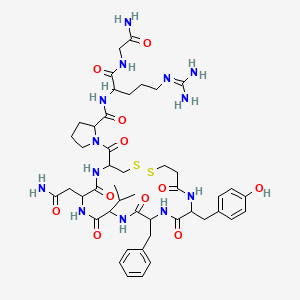
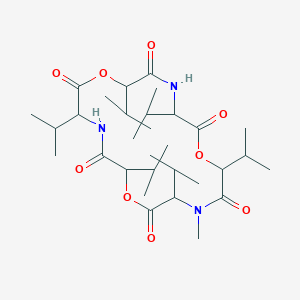
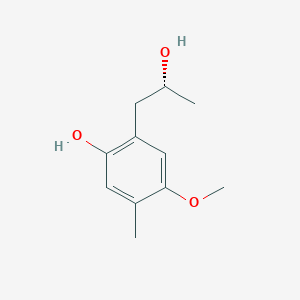
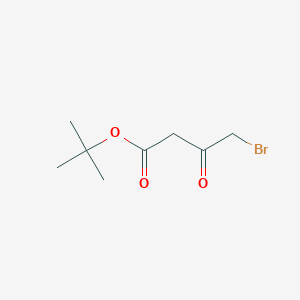
![Methyl 5-{[2-chloro-4-(trifluoromethyl)phenyl]sulfanyl}-2-nitrobenzoate](/img/structure/B12285921.png)

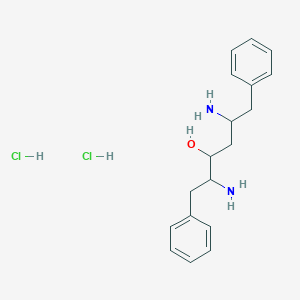
![N-(3,3-dimethylbutan-2-yl)-6-[(3-fluorophenyl)methoxy]pyridine-3-carboxamide](/img/structure/B12285933.png)
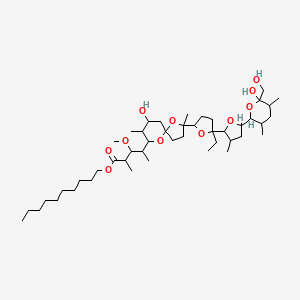
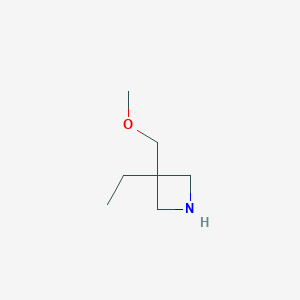
![2-[2-(oxiran-2-yl)-1,2-bis(phenylmethoxy)ethyl]oxirane](/img/structure/B12285946.png)
![1-[5-[[Bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-fluorooxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B12285960.png)
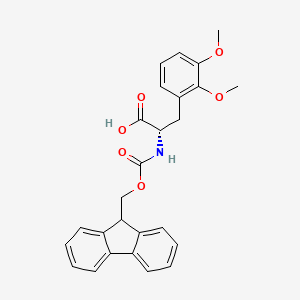
![3,4,5-Trihydroxy-6-[[3-hydroxy-13-methyl-7-[9-(4,4,5,5,5-pentafluoropentylsulfinyl)nonyl]-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl]oxy]oxane-2-carboxylic acid](/img/structure/B12285968.png)
